3-((5-Methylfuran-2-yl)thio)propyl benzoate 3-((5-Methylfuran-2-yl)thio)propyl benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17263684
InChI: InChI=1S/C15H16O3S/c1-12-8-9-14(18-12)19-11-5-10-17-15(16)13-6-3-2-4-7-13/h2-4,6-9H,5,10-11H2,1H3
SMILES:
Molecular Formula: C15H16O3S
Molecular Weight: 276.4 g/mol

3-((5-Methylfuran-2-yl)thio)propyl benzoate

CAS No.:

Cat. No.: VC17263684

Molecular Formula: C15H16O3S

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

3-((5-Methylfuran-2-yl)thio)propyl benzoate -

Specification

Molecular Formula C15H16O3S
Molecular Weight 276.4 g/mol
IUPAC Name 3-(5-methylfuran-2-yl)sulfanylpropyl benzoate
Standard InChI InChI=1S/C15H16O3S/c1-12-8-9-14(18-12)19-11-5-10-17-15(16)13-6-3-2-4-7-13/h2-4,6-9H,5,10-11H2,1H3
Standard InChI Key OFJSMGRDOSSBEN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)SCCCOC(=O)C2=CC=CC=C2

Introduction

3-((5-Methylfuran-2-yl)thio)propyl benzoate is a chemical compound belonging to the class of benzoates, which are esters derived from benzoic acid. This compound features a thioether linkage connecting a propyl group to a 5-methylfuran moiety, making it of interest in various scientific fields, including organic chemistry and materials science.

Synthesis Methods

The synthesis of 3-((5-Methylfuran-2-yl)thio)propyl benzoate can be achieved through various chemical methods. These typically involve reactions requiring specific conditions, such as temperature control and the presence of solvents like dichloromethane or tetrahydrofuran.

Common Synthesis Route

  • Starting Materials: The synthesis often begins with appropriate precursors, such as 5-methylfuran-2-thiol and a propyl halide, which are reacted to form the thioether linkage.

  • Esterification: The resulting thioether compound is then esterified with benzoic acid or its derivatives to form the final product.

  • Reaction Conditions: The reactions are typically carried out under controlled conditions, including temperature and solvent selection, to optimize yields.

Potential Applications

3-((5-Methylfuran-2-yl)thio)propyl benzoate has potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structural features suggest interactions at the molecular level with biological targets, which could influence biochemical pathways.

Biological Activity

  • Pharmaceuticals: The compound's structural features may allow it to interact with specific biological targets, potentially influencing various biochemical pathways.

  • Agrochemicals: Its properties could be leveraged for applications in pest control or plant protection.

Chemical Reactions and Stability

The compound can undergo several chemical reactions, including hydrolysis and oxidation. Reagents such as sodium hydroxide or hydrochloric acid may be used for hydrolysis, while oxidizing agents like potassium permanganate could facilitate oxidation processes.

Stability and Reactivity

Reaction TypeReagents Used
HydrolysisSodium hydroxide, Hydrochloric acid
OxidationPotassium permanganate

Future Research Directions

Further studies are necessary to explore the applications of 3-((5-Methylfuran-2-yl)thio)propyl benzoate comprehensively and validate its efficacy through experimental data. This includes determining its melting point, boiling point, and solubility, which are crucial for precise applications.

Experimental Needs

  • Physical Properties: Determination of melting point, boiling point, and solubility.

  • Biological Studies: In-depth investigations into its interactions with biological targets and pathways.

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